molecular formula C12H18O B13956827 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- CAS No. 53543-47-8

2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)-

Cat. No.: B13956827
CAS No.: 53543-47-8
M. Wt: 178.27 g/mol
InChI Key: FVUNTBDGUHBYRC-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- is a chemical compound known for its unique structure and properties. It is a derivative of cyclohexenone, characterized by the presence of three methyl groups and a propenyl group attached to the cyclohexene ring. This compound is used in various industrial and research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- typically involves the alkylation of 3,5,5-trimethyl-2-cyclohexen-1-one with an appropriate propenylating agent. The reaction is usually carried out under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of the propenylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The propenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s reactivity allows it to participate in a range of chemical reactions, influencing biological pathways and processes. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    3,5,5-Trimethyl-2-cyclohexen-1-one: Lacks the propenyl group, making it less reactive in certain types of reactions.

    2-Cyclohexen-1-one, 3,5,5-trimethyl-: Similar structure but without the propenyl group, affecting its chemical behavior.

Uniqueness

The presence of the propenyl group in 2-Cyclohexen-1-one, 3,5,5-trimethyl-2-(2-propenyl)- enhances its reactivity and versatility, making it a valuable compound in various applications. Its unique structure allows for a broader range of chemical transformations compared to its analogs.

Properties

CAS No.

53543-47-8

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3,5,5-trimethyl-2-prop-2-enylcyclohex-2-en-1-one

InChI

InChI=1S/C12H18O/c1-5-6-10-9(2)7-12(3,4)8-11(10)13/h5H,1,6-8H2,2-4H3

InChI Key

FVUNTBDGUHBYRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(C1)(C)C)CC=C

Origin of Product

United States

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